![molecular formula C19H16ClN5O3S B11280356 N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11280356.png)
N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound with diverse applications. Its chemical structure consists of a chlorophenyl group, a triazine ring, and a sulfanylacetamide moiety. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production often employs continuous flow reactors or batch processes.
- Optimization of reaction conditions, temperature, and reagent stoichiometry ensures high yields.
Chemical Reactions Analysis
Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazine ring can yield dihydrotriazines.
Substitution: Halogenation or other substitution reactions occur at the phenyl and triazine positions.
Common Reagents: Thionyl chloride, sodium hydrosulfide, and various halogens.
Major Products: Sulfonated derivatives, acetylated forms, and substituted analogs.
Scientific Research Applications
Medicine: Compound X exhibits potential as an anti-inflammatory agent due to its sulfanyl group.
Chemistry: It serves as a building block for designing novel triazine-based compounds.
Biology: Researchers explore its interactions with enzymes and receptors.
Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Molecular Targets: Compound X likely interacts with enzymes or receptors involved in inflammation pathways.
Pathways: It may modulate NF-κB signaling or inhibit pro-inflammatory cytokines.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of a triazine ring, chlorophenyl group, and sulfanylacetamide distinguishes it.
Similar Compounds: Other triazine derivatives like s-triazines and related sulfonamides.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C19H16ClN5O3S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H16ClN5O3S/c1-11(26)21-15-8-3-2-7-14(15)17-18(28)23-19(25-24-17)29-10-16(27)22-13-6-4-5-12(20)9-13/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,25,28) |
InChI Key |
BIGDQPJYKNTGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


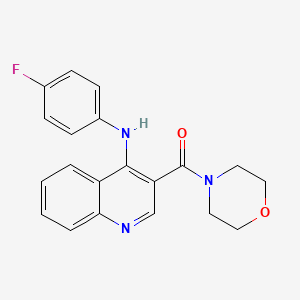
![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280277.png)
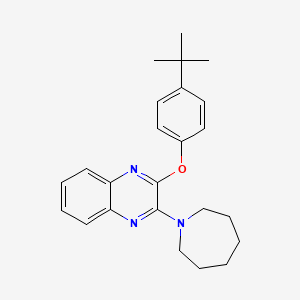
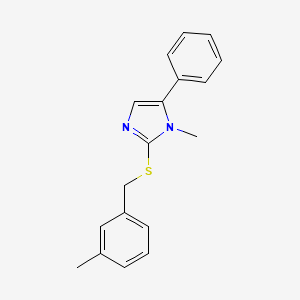
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11280293.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11280294.png)
![N-(2,3-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11280300.png)
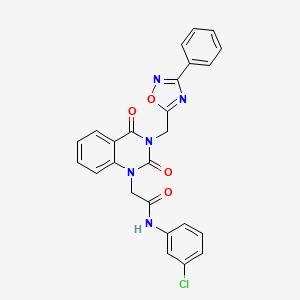
![1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11280319.png)
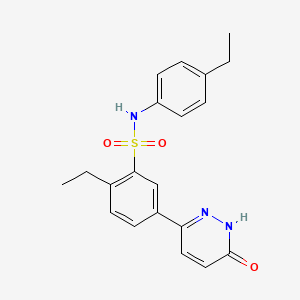
![Methyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280325.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11280326.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11280342.png)
![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11280353.png)
